molecular formula C10H14O2 B1367663 4-Isobutylresorcinol CAS No. 18979-62-9

4-Isobutylresorcinol

Cat. No.: B1367663
CAS No.: 18979-62-9
M. Wt: 166.22 g/mol
InChI Key: IFVWLEMMYISKHW-UHFFFAOYSA-N
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Description

4-Isobutylresorcinol is a chemical compound belonging to the family of resorcinols. It is a white crystalline powder that is soluble in water and ethanol. This compound is highly effective in cosmetic applications, particularly for brightening and evening out skin tone. It works by inhibiting the production of melanin, which can lead to dark spots and uneven pigmentation .

Scientific Research Applications

4-Isobutylresorcinol has a wide range of scientific research applications, including:

Mechanism of Action

4-Isobutylresorcinol is known to inhibit the enzyme tyrosinase, which is responsible for the production of melanin . This makes it effective in treating hyperpigmentation of the epidermis .

Safety and Hazards

4-Isobutylresorcinol is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylresorcinol typically involves the butylation of resorcinol. The process includes the following steps:

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in cosmetic applications.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutylresorcinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Quinones.

    Reduction Products: Dihydroxy derivatives.

    Substitution Products: Halogenated or alkylated resorcinols.

Comparison with Similar Compounds

  • 4-Butylresorcinol
  • Hexylresorcinol
  • Phenylethyl Resorcinol

Comparison: 4-Isobutylresorcinol is unique in its structure and effectiveness. Compared to 4-Butylresorcinol, it has a different alkyl group, which may influence its solubility and penetration into the skin. Hexylresorcinol and Phenylethyl Resorcinol also share similar skin-lightening properties but differ in their molecular structures and specific applications .

Properties

IUPAC Name

4-(2-methylpropyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVWLEMMYISKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172404
Record name 4-Isobutylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18979-62-9
Record name 4-Isobutylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isobutylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ISOBUTYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9902W3HHX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl chloroformate (3 eq) was added slowly to a cooled (0° C.) solution of 1-(2,4-dihydroxy-phenyl)-2-methyl-propan-1-one (1 eq) and triethylamine (3 eq) in THF. The mixture was warmed to ambient temperature and stirred for three hours before being filtered and the solids washed with cold THF. The combined filtrates were cooled to 0° C. and sodium borohydride (4 eq) in a volume of water equal to the THF filtrates added slowly. The mixture was warmed to ambient temperature, stirred for three hours and diluted with water. The mixture was twice extracted with diethyl ether, the combined extracts concentrated to dryness and re-suspended in 10% aqueous sodium hydroxide solution (4 eq). After refluxing for 90 minutes, the mixture was cooled, acidified with 5M aq HCl and twice extracted with diethyl ether. The organic extracts were dired over magnesium sulphate, filtered and concentrated to dryness to give 4-isobutyl-benzene-1,3-diol as a cloudy oil, which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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